(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
Brand Name: Vulcanchem
CAS No.: 196393-34-7
VCID: VC21268252
InChI: InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13-/m1/s1
SMILES: CCOC1CC2C3=CC=CC=C3CCN2O1
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

CAS No.: 196393-34-7

Cat. No.: VC21268252

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline - 196393-34-7

Specification

CAS No. 196393-34-7
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
Standard InChI InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13-/m1/s1
Standard InChI Key FXINNBLAJXXLQV-CHWSQXEVSA-N
Isomeric SMILES CCO[C@H]1C[C@@H]2C3=CC=CC=C3CCN2O1
SMILES CCOC1CC2C3=CC=CC=C3CCN2O1
Canonical SMILES CCOC1CC2C3=CC=CC=C3CCN2O1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator